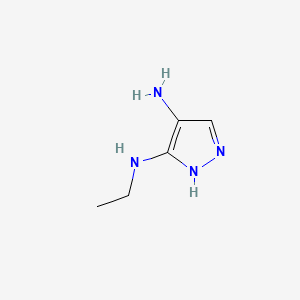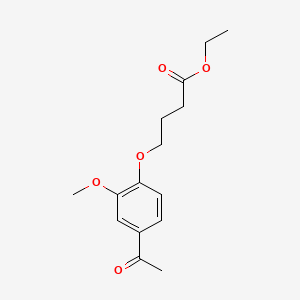
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester
Übersicht
Beschreibung
“4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester” is a chemical compound with the molecular formula C15H20O5 . It is also known by other names such as “Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate” and "Butanoic acid, 4-(4-acetyl-2-methoxyphenoxy)-, ethyl ester" .
Molecular Structure Analysis
The molecular structure of “4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester” consists of 15 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 280.316 Da and the monoisotopic mass is 280.131073 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester” are as follows :Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
A study by Novakov et al. (2017) highlights the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017).
Insect Pest Control
Wimmer et al. (2007) investigated ester derivatives (juvenogens) of biologically active alcohols for potential application in insect pest control. These compounds were synthesized from their chiral precursors, including 2-(4-methoxybenzyl)cyclohexyl butanoate (Wimmer et al., 2007).
Analysis by GC-MS
Ming (2007) analyzed the reaction liquid of acetyl-acetic acid ethyl ester with n-butane bromide using gas chromatography-mass spectrometry, identifying 2-acetyl-hexanoic acid ethyl ester as a primary yield (Ming, 2007).
Chromatography Applications
Gatti et al. (1990) explored the use of methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling agent for the high-performance liquid chromatography of biologically important thiols (Gatti et al., 1990).
Eigenschaften
IUPAC Name |
ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-15(17)6-5-9-20-13-8-7-12(11(2)16)10-14(13)18-3/h7-8,10H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKVQFXWAOWFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733902 | |
| Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester | |
CAS RN |
174884-21-0 | |
| Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

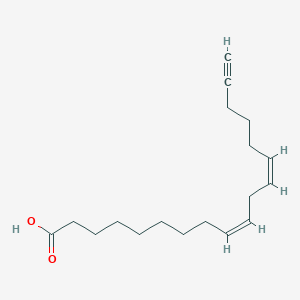
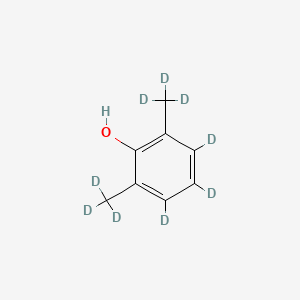

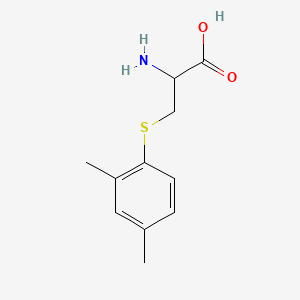
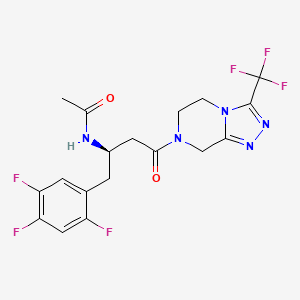
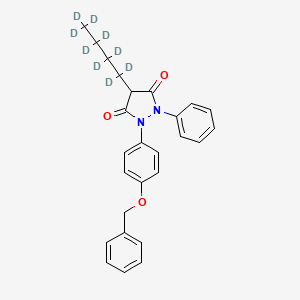
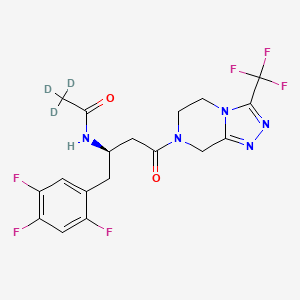
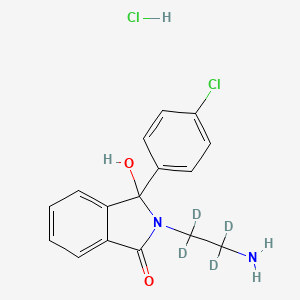
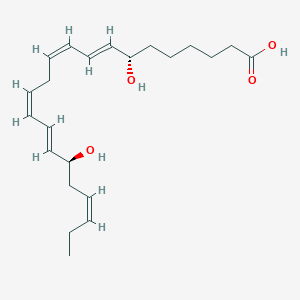
![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)
